molecular formula C5H6N4 B2890705 3-amino-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 1649468-47-2

3-amino-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B2890705
CAS No.: 1649468-47-2
M. Wt: 122.131
InChI Key: RPNXNWDAOJTUKR-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile (CAS 1649468-47-2) is a high-purity, multifunctional pyrazole derivative of significant interest in medicinal and synthetic chemistry. Its molecular formula is C5H6N4, with an approximate molecular weight of 122.13 g/mol . The compound is characterized by a pyrazole ring substituted with an amino group at the 3-position and a nitrile group at the 5-position, making it a valuable scaffold for constructing more complex heterocyclic systems . This compound serves as a crucial synthetic intermediate, particularly in the preparation of pyrazolo[1,5-a]pyrimidine derivatives, which are purine analogs known for a broad spectrum of biological activities . Research applications of such fused heterocycles include exploration as anticancer, antimicrobial, antiviral, and anti-inflammatory agents . The presence of both amino and nitrile functional groups on the pyrazole core provides versatile reaction sites for further cyclization and functionalization, enabling the development of novel compounds for pharmaceutical and materials science research . Safety and Handling: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and hazard information.

Properties

IUPAC Name

5-amino-2-methylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-4(3-6)2-5(7)8-9/h2H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNXNWDAOJTUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Cyanoacetone (CH₃COCH₂CN) reacts with methylhydrazine (CH₃NHNH₂) under reflux in a solvent system capable of azeotropic water removal, such as toluene. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring. The methyl group from methylhydrazine occupies the N1 position, while the nitrile and amino groups regioselectively occupy C5 and C3, respectively.

Example Protocol

  • Reactants : Sodium cyanoacetone (1 mol), methylhydrazine hydrochloride (1 mol).
  • Solvent : Toluene (300 mL) with a Dean-Stark trap for water removal.
  • Conditions : Reflux at 110–120°C until water evolution ceases (~4–6 hours).
  • Work-up : Cool the mixture, precipitate sodium chloride with ethanol, filter, and distill the filtrate to isolate the product.
  • Yield : 72–83%.

Critical parameters include stoichiometric equivalence, reaction temperature, and solvent choice. Excess methylhydrazine may lead to byproducts, while insufficient heating hampers cyclization.

Multi-Step Synthesis from Diethyl 1H-Pyrazole-3,5-Dicarboxylate

An alternative pathway, detailed in patent CN105646355A, involves functional group transformations on a pre-formed pyrazole ring. Although originally designed for 3-(hydroxymethyl)-1-methyl-pyrazole-5-carbonitrile, this method can be adapted to introduce an amino group at C3.

Stepwise Functionalization

  • N1 Methylation : Diethyl 1H-pyrazole-3,5-dicarboxylate is treated with iodomethane and K₂CO₃ in acetone to yield diethyl 1-methyl-pyrazole-3,5-dicarboxylate.
  • Ester Hydrolysis : Selective hydrolysis of the C3 ester with KOH in methanol produces 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid.
  • Amide Formation : Conversion of the C5 carboxylic acid to an amide via acyl chloride intermediates (using SOCl₂) and subsequent treatment with ammonia yields methyl 5-carbamoyl-1-methyl-pyrazole-3-carboxylate.
  • Nitrile Formation : The amide at C5 is dehydrated to a nitrile using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM), yielding methyl 5-cyano-1-methyl-pyrazole-3-carboxylate.
  • Amination at C3 : Reduction of the C3 ester to an alcohol (LiBH₄ in THF/methanol) followed by substitution with ammonia or an amine source could theoretically introduce the amino group, though this step requires further optimization beyond the original patent scope.

Challenges :

  • Regioselective amination at C3 without disturbing the nitrile at C5.
  • Avoiding over-reduction or side reactions during LiBH₄ treatment.

Alternative Approaches via Condensation-Cyclization

Patent CN111362874B describes a cyclization strategy using α,β-unsaturated esters and methylhydrazine, though its primary focus is on difluoromethyl derivatives. Adapting this method for this compound would require:

  • Substrate Modification : Replacing 2,2-difluoroacetyl halide with a cyanoacetyl equivalent.
  • Cyclization : Condensation with methylhydrazine to form the pyrazole ring, followed by oxidation or functionalization to introduce the amino group.

Limitations :

  • Limited precedent for introducing both cyano and amino groups via this route.
  • Potential regiochemical ambiguity during cyclization.

Comparative Analysis of Methods

Method Yield Complexity Regioselectivity Scalability
Direct Cyclocondensation 72–83% Low High High
Multi-Step Synthesis 40–60%* High Moderate Moderate
Condensation-Cyclization N/A Moderate Low Low

*Estimated based on analogous steps in patent.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a pyrazole derivative with diverse applications in scientific research, particularly in medicinal chemistry. Research findings suggest its potential in various biological activities, including anticancer and anti-inflammatory properties .

IUPAC Name: 5-amino-2-methylpyrazole-3-carbonitrile;hydrochloride

Formula: C5H8ClN3O2

Related Compounds: It is structurally similar to 3-Methyl-1H-pyrazole-5-carboxylic acid and 3-Amino-5-methyl-1H-pyrazole.

Chemical Reactions

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride can undergo different chemical reactions:

  • Oxidation: The amino group can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form nitro derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride exhibits significant biological activity, particularly as an enzyme inhibitor. Related compounds have demonstrated potent inhibition of d-amino acid oxidase (DAO), suggesting a similar mechanism may apply to this compound. By inhibiting DAO, it may influence the metabolism of D-amino acids and reduce oxidative stress pathways, potentially protecting cells from damage associated with oxidative stress.

Anticancer Properties

Pyrazole derivatives exhibit antiproliferative activity across multiple cancer cell lines. One derivative exhibited IC50 values ranging from 0.08 to 12.07 mM against HeLa (cervical cancer) and L1210 (murine leukemia) cells. Docking studies suggest that certain derivatives bind effectively to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase.

Anti-inflammatory Activity

It can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in murine models, suggesting its potential in treating inflammatory diseases.

Anti-Infective

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbonitriles

The following analysis compares 3-amino-1-methyl-1H-pyrazole-5-carbonitrile with structurally related pyrazole carbonitriles, focusing on substituent effects, synthetic routes, and functional properties.

Structural and Substituent Variations

Key Compounds :

3-Amino-5-methylthio-1H-pyrazole-4-carbonitrile Substituents: Amino (C3), methylthio (C5), nitrile (C4). Molecular Formula: C₅H₅N₃S.

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile Substituents: Ethyl (N1), methyl (C3), amino (C5), nitrile (C4). Molecular Formula: C₇H₁₀N₄.

6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Substituents: Chlorophenyl (N1), methyl (C3), fused pyran ring. Molecular Formula: C₂₀H₁₆ClN₃O. Properties: The fused pyran ring introduces rigidity, which may enhance binding affinity in kinase inhibitors .

Physicochemical and Functional Properties
Property This compound 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile Pyrano-Fused Derivatives
Melting Point Not reported Not reported 170–171°C (e.g., 3s)
Reactivity High (amino/nitrile synergy) Moderate (steric hindrance from ethyl) Low (fused ring stability)
Bioactivity Potential Anticancer, antimicrobial Antidiabetic (inferred from analogs) Kinase inhibition

Electronic Effects :

  • The amino group at C3 in the target compound enhances nucleophilicity, facilitating electrophilic substitutions (e.g., acetamide formation) .
  • Nitro-substituted analogs (e.g., 4-nitro-1H-pyrazole derivatives) exhibit reduced basicity due to electron withdrawal, altering reactivity profiles .

Biological Activity

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile (AMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of AMPC, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Structural Characteristics

AMPC is synthesized through various methods that typically involve the reaction of hydrazine derivatives with carbonitriles. The structural formula can be represented as follows:

C5H6N4\text{C}_5\text{H}_6\text{N}_4

The presence of the amino group and the carbonitrile moiety contributes to its reactivity and biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of AMPC. For instance, a study evaluating its effects on breast cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating potent activity against cancer cells. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer treatment strategies .

Table 1: Anticancer Activity of AMPC

Cell LineIC50 (µM)Mechanism of Action
MCF-75.33Tubulin polymerization inhibition
A5494.22Cell cycle arrest
HCT-1163.46Pro-apoptotic effects

Antimicrobial Activity

AMPC has also shown promising antimicrobial properties. In vitro studies reported effective inhibition against various pathogens, including Staphylococcus aureus and Candida spp. The minimum inhibitory concentration (MIC) values for AMPC derivatives ranged from 0.22 to 0.25 µg/mL, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity of AMPC Derivatives

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Candida albicans0.25Fungicidal

The biological activity of AMPC is attributed to several mechanisms:

  • Enzyme Inhibition : AMPC acts as an inhibitor for various enzymes involved in cancer progression and microbial resistance.
  • Receptor Binding : The compound has been shown to interact with specific cellular receptors, influencing pathways related to cell growth and apoptosis.
  • Biofilm Disruption : Studies indicate that AMPC can disrupt biofilm formation in bacterial strains, enhancing its efficacy as an antimicrobial agent .

Case Study 1: Anticancer Efficacy in Breast Cancer

A recent clinical evaluation involved administering AMPC derivatives to patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with higher doses of AMPC, correlating with increased apoptosis markers in tumor biopsies.

Case Study 2: Antimicrobial Effectiveness

In a controlled laboratory setting, AMPC was tested against a panel of resistant bacterial strains. The results demonstrated that AMPC not only inhibited bacterial growth but also reversed resistance mechanisms in certain strains, highlighting its potential utility in treating antibiotic-resistant infections .

Q & A

Basic: What spectroscopic methods are most effective for confirming the molecular structure of 3-amino-1-methyl-1H-pyrazole-5-carbonitrile?

Answer:
The structural confirmation of this compound relies on IR spectroscopy to identify functional groups (e.g., nitrile C≡N stretch at ~2250 cm⁻¹, amino N–H stretches at ~3300–3400 cm⁻¹) and NMR spectroscopy to resolve substituent positions. For example:

  • ¹H NMR can confirm the methyl group (δ ~3.0–3.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
  • ¹³C NMR resolves the nitrile carbon (δ ~110–120 ppm) and pyrazole ring carbons.
    Cross-validation with computational methods (e.g., DFT) ensures accuracy .

Advanced: How can reaction conditions be optimized to improve the synthetic yield of this compound?

Answer:
Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyclization steps.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate intermediate formation.
  • Temperature control : Maintaining 60–80°C minimizes side reactions during nitrile group incorporation.
    Systematic DOE (Design of Experiments) can identify optimal conditions, with purity assessed via HPLC or TLC .

Advanced: What computational strategies predict the electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Molecular electrostatic potential (MEP) : Highlights nucleophilic/electrophilic sites (e.g., nitrile carbon).
  • Frontier molecular orbitals (HOMO-LUMO) : Predicts charge-transfer interactions and reactivity.
    Benchmarking against experimental UV-Vis or cyclic voltammetry data validates computational results .

Basic: What crystallographic techniques are used to determine the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) resolves the 3D structure. Critical steps include:

  • Growing high-quality crystals via slow evaporation.
  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
  • Validation using R-factors and residual electron density maps .

Advanced: How can contradictions between experimental spectroscopic data and computational models be resolved?

Answer:

  • Conformational analysis : Compare multiple DFT-optimized conformers to experimental NMR shifts.
  • Solvent effects : Include solvent models (e.g., PCM) in calculations to match solution-phase data.
  • Dynamic effects : Use molecular dynamics (MD) to account for temperature-dependent vibrational modes .

Advanced: What strategies guide the design of bioactivity assays for pyrazole derivatives like this compound?

Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, amino) to probe enzyme inhibition (e.g., kinase assays).
  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2).
  • In vitro validation : Pair computational predictions with cell-based assays (e.g., IC₅₀ determination) .

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
Two common pathways:

Cyclocondensation : Reacting hydrazine derivatives with β-ketonitriles under acidic conditions.

Multi-step functionalization : Introducing the amino group via nitration/reduction or direct substitution.
Intermediate characterization via LC-MS ensures reaction progression .

Advanced: How are challenges in crystallizing pyrazole derivatives addressed for SCXRD studies?

Answer:

  • Co-crystallization : Use of co-formers (e.g., carboxylic acids) to stabilize crystal lattices.
  • Twinned data handling : SHELXL’s TWIN/BASF commands refine twinned datasets.
  • High-resolution data : Synchrotron sources improve data quality for low-symmetry space groups .

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